molecular formula C8H5FO4 B2896230 6-Fluoro-2-formyl-3-hydroxybenzoic acid CAS No. 2138193-88-9

6-Fluoro-2-formyl-3-hydroxybenzoic acid

Cat. No. B2896230
CAS RN: 2138193-88-9
M. Wt: 184.122
InChI Key: FLOZRVYJZHJLBZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a chemical compound with the CAS Number: 2138193-88-9 . It has a molecular weight of 184.12 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FO4/c9-5-1-2-6 (11)4 (3-10)7 (5)8 (12)13/h1-3,11H, (H,12,13) . The InChI Key is FLOZRVYJZHJLBZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

Agricultural Chemistry: Enhancing Plant Defense Mechanisms

In agricultural chemistry, derivatives of salicylic acid, which share structural similarities with 6-Fluoro-2-formyl-3-hydroxybenzoic acid, have been studied for their ability to induce systemic acquired resistance (SAR) in plants. This resistance helps plants defend against pathogens. Fluorinated derivatives, in particular, showed enhanced activity in inducing plant defense proteins and resistance against tobacco mosaic virus, suggesting potential applications in developing new plant protection agents (Silverman et al., 2005).

Organic and Medicinal Chemistry: Antifungal Activities

In the realm of organic and medicinal chemistry, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, prepared through the cyclization of 2-amino-5-fluorobenzoic acid and formamide, have demonstrated significant antifungal activities. This suggests the potential of this compound and its related compounds in developing new antifungal agents (Guang-Fang Xu et al., 2007).

Environmental Science: Hydroxyl Radical Prevention

In environmental science, a novel fluorometric method using fluorescein as the probe has been developed to evaluate hydroxyl radical prevention capacity. This method indirectly confirms the formation of hydroxyl radicals through the hydroxylation of benzoic acid derivatives, including those structurally related to this compound, providing a tool for assessing the antioxidative capacity of compounds in environmental samples (B. Ou et al., 2002).

Materials Science: Drug Loading and Release Capabilities

In materials science, the use of metal-organic frameworks (MOFs) for drug delivery has been explored, with a study highlighting the outstanding loading capacity (around 53.3 wt%) and satisfactory release capability for 5-fluorouracil by a microporous MOF. This research underscores the potential of using derivatives of this compound in the synthesis of MOFs for high-efficiency drug delivery systems (P. Bag et al., 2016).

properties

IUPAC Name

6-fluoro-2-formyl-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZRVYJZHJLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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